molecular formula C15H15NO2 B3052369 N-Diphenylmethylglycine CAS No. 40718-29-4

N-Diphenylmethylglycine

Cat. No.: B3052369
CAS No.: 40718-29-4
M. Wt: 241.28 g/mol
InChI Key: SRJQBBLGTWTOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Diphenylmethylglycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom of glycine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Diphenylmethylglycine typically involves the reaction of diphenylmethylamine with glycine or its derivatives. One common method is the reductive amination of benzophenone with glycine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like methanol or ethanol under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Diphenylmethylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce diphenylmethylamine derivatives.

Scientific Research Applications

N-Diphenylmethylglycine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Diphenylmethylglycine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades and metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

    Diphenylmethylamine: Shares the diphenylmethyl group but lacks the glycine moiety.

    Benzophenone: Structurally related but lacks the amino acid component.

    Glycine: The simplest amino acid, lacking the diphenylmethyl group.

Uniqueness: N-Diphenylmethylglycine is unique due to the combination of the diphenylmethyl group and the glycine backbone. This dual functionality imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

2-(benzhydrylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-14(18)11-16-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-16H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJQBBLGTWTOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961142
Record name N-(Diphenylmethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40718-29-4
Record name Glycine, N-(diphenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040718294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Diphenylmethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Diphenylmethylglycine
Reactant of Route 2
Reactant of Route 2
N-Diphenylmethylglycine
Reactant of Route 3
Reactant of Route 3
N-Diphenylmethylglycine
Reactant of Route 4
Reactant of Route 4
N-Diphenylmethylglycine
Reactant of Route 5
Reactant of Route 5
N-Diphenylmethylglycine
Reactant of Route 6
Reactant of Route 6
N-Diphenylmethylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.